1-(2-Bromophenyl)-3-methylcyclohexan-1-ol
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Overview
Description
1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanol structure. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of HCl can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents onto the phenyl ring.
Scientific Research Applications
1-(2-Bromophenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the bromine atom on the phenyl ring acts as an electrophile, facilitating the formation of various substituted products . Additionally, the cyclohexanol structure allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Comparison with Similar Compounds
2-Bromo-2′,6′-diisopropoxy-1,1′-biphenyl: Similar in structure but with different substituents on the phenyl ring.
1-Indanones: Compounds with a similar cyclohexanol structure but different functional groups and biological activities.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is unique due to its specific combination of a brominated phenyl ring and a cyclohexanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17BrO |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-5-4-8-13(15,9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,15H,4-5,8-9H2,1H3 |
InChI Key |
CBNWRLJTBYMBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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